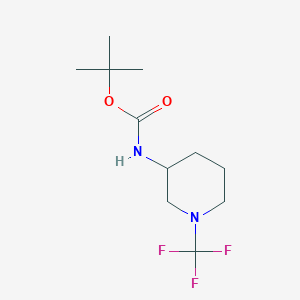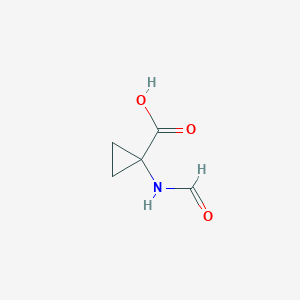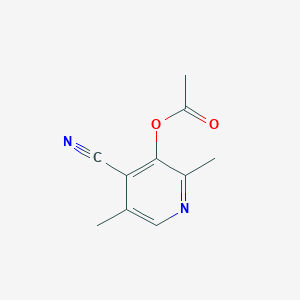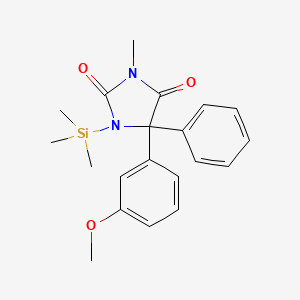
5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione is a complex organic compound belonging to the class of imidazolidinediones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione typically involves the reaction of 3-methoxybenzaldehyde, phenylacetic acid, and trimethylsilyl chloride under specific conditions. The reaction is catalyzed by a Lewis acid such as titanium tetrachloride (TiCl4) and proceeds through a series of steps including condensation, cyclization, and silylation. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and microwave-assisted synthesis are often employed to enhance the efficiency and yield of the reaction. The use of automated systems and real-time monitoring can further improve the reproducibility and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, leading to the formation of different substituted imidazolidinediones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trimethylsilyl chloride (TMSCl), various nucleophiles
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinediones, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
5-(3-Methoxyphenyl)-3-methyl-5-phenyl-2,4-imidazolidinedione: Lacks the trimethylsilyl group, which can affect its reactivity and properties.
5-Phenyl-3-methyl-2,4-imidazolidinedione: Lacks both the methoxyphenyl and trimethylsilyl groups, resulting in different chemical behavior and applications.
3-Methyl-5-phenyl-2,4-imidazolidinedione:
Uniqueness
The presence of the trimethylsilyl group in 5-(3-Methoxyphenyl)-3-methyl-5-phenyl-1-(trimethylsilyl)-2,4-imidazolidinedione imparts unique chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
57326-22-4 |
|---|---|
Fórmula molecular |
C20H24N2O3Si |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
5-(3-methoxyphenyl)-3-methyl-5-phenyl-1-trimethylsilylimidazolidine-2,4-dione |
InChI |
InChI=1S/C20H24N2O3Si/c1-21-18(23)20(15-10-7-6-8-11-15,22(19(21)24)26(3,4)5)16-12-9-13-17(14-16)25-2/h6-14H,1-5H3 |
Clave InChI |
NVWFJEBDPPJICL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(N(C1=O)[Si](C)(C)C)(C2=CC=CC=C2)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


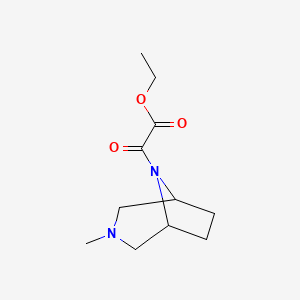


![2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine](/img/structure/B13950792.png)
![Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate](/img/structure/B13950794.png)
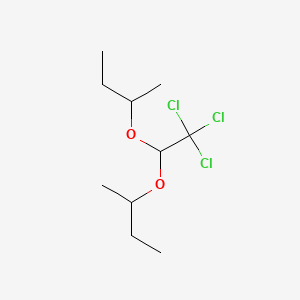
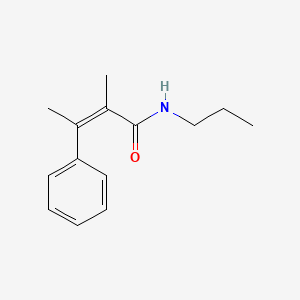
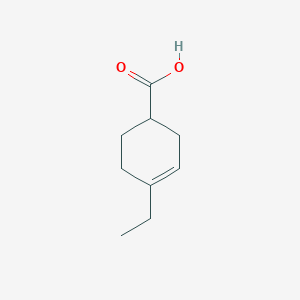
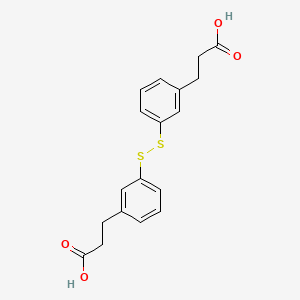
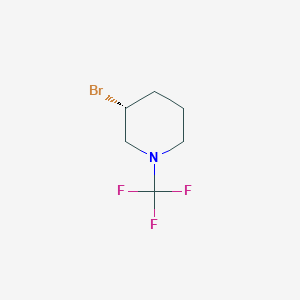
![tert-Butyl 4-isopropoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B13950830.png)
